molecular formula C6H10N4O2 B10905545 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B10905545
M. Wt: 170.17 g/mol
InChI Key: FRNQAYBFQYMFHI-UHFFFAOYSA-N
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Description

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C6H9N3O2 It is characterized by a pyrazole ring substituted with a nitro group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the nitration of 1-(propan-2-yl)-1H-pyrazol-3-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product. The reaction is monitored by thin-layer chromatography (TLC) to ensure the formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and improves safety during the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, where the isopropyl group is oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 4-amino-1-(propan-2-yl)-1H-pyrazol-3-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 4-nitro-1-(carboxypropan-2-yl)-1H-pyrazol-3-amine.

Scientific Research Applications

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1-(methyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an isopropyl group.

    4-nitro-1-(ethyl)-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of an isopropyl group.

    4-nitro-1-(tert-butyl)-1H-pyrazol-3-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric hindrance provided by the isopropyl group can affect the compound’s interactions with enzymes and receptors, potentially leading to different pharmacological profiles compared to its analogs.

Properties

IUPAC Name

4-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)9-3-5(10(11)12)6(7)8-9/h3-4H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNQAYBFQYMFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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